Diatrizoic acid-d6

Beschreibung

Eigenschaften

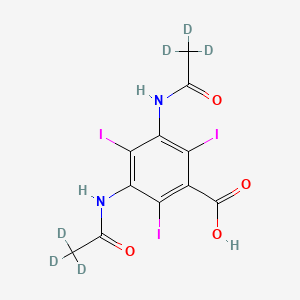

IUPAC Name |

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Diatrizoic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diatrizoic acid-d6, a deuterated analog of the widely used contrast agent, Diatrizoic acid. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds in their work.

Core Concepts: Understanding Isotopic Purity

In the context of deuterated compounds like this compound, "isotopic purity" refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms at the specified positions. It is a critical parameter that directly impacts the accuracy and reliability of experimental results, particularly in quantitative bioanalysis and metabolic studies where these labeled compounds serve as internal standards.

High isotopic purity is essential to minimize cross-talk between the labeled and unlabeled analyte signals in mass spectrometry-based assays, ensuring precise quantification. The isotopic distribution, which details the relative abundance of molecules with varying numbers of deuterium atoms (e.g., d0, d1, d2, etc.), provides a complete picture of the isotopic composition.

Quantitative Data Summary

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table represents typical specifications for isotopic purity based on common analytical techniques. The data is compiled from general knowledge of deuterated compound analysis.

| Parameter | Specification | Method of Analysis |

| Isotopic Purity (d6) | ≥ 98% | Mass Spectrometry |

| Deuterium Incorporation | ≥ 99% at each labeled position | NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC |

| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |

| d1-d5 Isotopologues | Sum ≤ 2% | Mass Spectrometry |

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Methodology: High-resolution mass spectrometry (HRMS) is employed to resolve and quantify the different isotopologues of this compound.

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into the LC system and separated on a C18 reversed-phase column to ensure that any potential impurities do not interfere with the mass spectrometric analysis.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for Diatrizoic acid.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound.

-

Data Acquisition: Data is collected over the mass range that includes the molecular ions of the unlabeled (d0) to the fully deuterated (d6) Diatrizoic acid.

-

-

Data Analysis:

-

The ion chromatograms for each isotopologue (d0 to d6) are extracted.

-

The peak areas for each isotopologue are integrated.

-

The isotopic purity is calculated as the percentage of the peak area of the d6 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d6).

-

Deuterium Incorporation Analysis by NMR Spectroscopy

Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the degree of deuterium incorporation at the specific labeling positions by quantifying the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the signals of interest. An internal standard with a known concentration may be added for quantitative analysis.

-

NMR Data Acquisition:

-

A standard ¹H NMR spectrum is acquired.

-

The acquisition parameters are optimized to ensure a good signal-to-noise ratio and accurate integration.

-

-

Data Analysis:

-

The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The integrals of the residual proton signals at the deuterated positions are compared to the integral of a non-deuterated proton signal within the molecule or the internal standard.

-

The percentage of deuterium incorporation at each position is calculated based on the reduction in the integral value of the corresponding proton signal.

-

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: General workflow for the synthesis and quality control of this compound.

Caption: Workflow for determining isotopic purity by mass spectrometry.

Caption: Workflow for determining deuterium incorporation by NMR spectroscopy.

Diatrizoic Acid-d6: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Diatrizoic acid-d6, a deuterated analog of the widely used X-ray contrast agent, Diatrizoic acid. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

Core Chemical Properties

This compound is a synthetic, iodinated aromatic compound. The introduction of deuterium (B1214612) at the acetyl groups offers a valuable tool for metabolic and pharmacokinetic studies, allowing for its differentiation from the non-deuterated form in biological matrices. A summary of its key chemical properties is presented below.

| Property | Value | Reference |

| Chemical Name | 3,5-Bis(acetyl-d3-amino)-2,4,6-triiodobenzoic acid | [1][2] |

| Synonyms | Amidotrizoic Acid-d6, Diatrizoate-d6, Urografin Acid-d6 | [1][3] |

| CAS Number | 1189668-69-6 | [1][2][3] |

| Molecular Formula | C₁₁H₃D₆I₃N₂O₄ | [1][2][3] |

| Molecular Weight | 619.95 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Melting Point | >260°C (decomposes) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

Stability and Degradation

The stability of this compound is a critical factor for its storage, handling, and application in research and pharmaceutical development. Based on data from its non-deuterated analog, Diatrizoic acid, the following stability profile can be inferred.

Storage and Handling:

-

Recommended Storage: For long-term stability, this compound should be stored at 2-8°C in an amber vial to protect it from light.[1][3] For shorter periods, storage at -20°C is also recommended.[3]

-

Light Sensitivity: Preparations containing diatrizoate are known to be sensitive to light and should be protected from strong light exposure to prevent degradation.[4]

-

Incompatibilities: The compound should not be mixed with strong acids, alkalis, or strong oxidizing/reducing agents.

Degradation Pathways:

Studies on the non-deuterated form, Diatrizoic acid, have shown that it can degrade under acidic and alkaline conditions. The primary degradation product identified is the 3,5-diamino derivative, which is also a synthetic precursor and has been noted to have cytotoxic effects.[5] The degradation reaction follows pseudo-first-order kinetics.[5]

Advanced oxidation processes, such as UV/persulfate treatment, can also effectively degrade diatrizoate.[6] The degradation efficiency can be influenced by the presence of other ions and humic acid.[6]

Below is a diagram illustrating the acid-catalyzed degradation of Diatrizoic acid to its 3,5-diamino derivative.

Experimental Protocols for Stability Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products. The following protocol is a recommended starting point based on methods developed for the non-deuterated form.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

Materials and Reagents:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (B78521) (analytical grade)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (25:75 v/v), with the pH of the water adjusted to 3 with phosphoric acid.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Standard Solution Preparation:

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-100 µg/mL.[5]

Forced Degradation Studies:

To assess the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

-

Acidic Hydrolysis: Mix the drug solution with 1N HCl and heat at 80°C for a specified period.

-

Alkaline Hydrolysis: Mix the drug solution with 1N NaOH and heat at 80°C for a specified period.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.

-

Thermal Degradation: Heat the solid drug at a high temperature (e.g., 105°C) for a specified period.

After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

The following diagram outlines the workflow for a typical stability testing protocol.

Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The provided experimental protocol serves as a starting point for developing a robust, stability-indicating analytical method, which is essential for the quality control and successful application of this compound in research and development.

References

- 1. shimadzu.com [shimadzu.com]

- 2. drugfuture.com [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study on the degradation of iohexol and diatrizoate during UV/persulfate process: kinetics, degradation pathways and iodinated disinfection by-products - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Role of Diatrizoic Acid-d6 in Advancing Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established ionic, high-osmolar radiocontrast agent utilized for decades in diagnostic imaging procedures such as X-rays and computed tomography (CT) scans. In the realm of biomedical research and drug development, the deuterated analog, Diatrizoic acid-d6, has emerged as a critical tool, primarily enhancing the precision and accuracy of bioanalytical methodologies. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

The most significant application of this compound in biomedical research is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diatrizoic acid in biological matrices such as plasma and urine. In quantitative analysis, particularly in pharmacokinetic and drug metabolism studies, an internal standard is essential to correct for variability during sample preparation and analysis.

This compound is the ideal internal standard for diatrizoic acid analysis due to its near-identical physicochemical properties to the analyte. The substitution of six hydrogen atoms with deuterium (B1214612) increases its molecular weight, allowing it to be distinguished from the non-labeled diatrizoic acid by a mass spectrometer. However, its chromatographic retention time, extraction efficiency, and ionization response are virtually identical to the analyte. This co-elution and analogous behavior enable this compound to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow, including sample extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).

Experimental Protocols: Quantification of Diatrizoic Acid in Human Plasma

The following is a representative, detailed methodology for the quantification of diatrizoic acid in human plasma using this compound as an internal standard, based on established bioanalytical principles for small molecules.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of diatrizoic acid and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the diatrizoic acid stock solution to create working solutions for calibration standards and QC samples at various concentration levels.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that yields a consistent and appropriate response in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound working solution in acetonitrile (B52724).

-

Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions for LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the precursor ion to the product ion for both diatrizoic acid and this compound.

Data Presentation: Bioanalytical Method Validation Parameters

A validated bioanalytical method is crucial for obtaining reliable data. The following table summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for the quantification of diatrizoic acid using this compound.

| Parameter | Specification | Typical Result |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 10 ng/mL |

| Intra-day Precision and Accuracy | Precision (CV%) ≤ 15%; Accuracy (% bias) within ±15% | CV% < 10%; Bias < ±10% |

| Inter-day Precision and Accuracy | Precision (CV%) ≤ 15%; Accuracy (% bias) within ±15% | CV% < 12%; Bias < ±12% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Internal standard-normalized matrix factor CV% ≤ 15% | CV% < 10% |

| Stability (Freeze-thaw, short-term, long-term) | Analyte loss ≤ 15% | Stable |

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study of diatrizoic acid utilizing this compound.

Caption: Workflow of a pharmacokinetic study.

Logical Relationship: Role of Internal Standard

This diagram illustrates the logical relationship of how an internal standard compensates for analytical variability.

Caption: Compensation by the internal standard.

This compound is an indispensable tool in modern biomedical research, particularly in the field of pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of diatrizoic acid in biological matrices. The detailed experimental protocols and validation data presented in this guide underscore the robustness and precision that can be achieved with the proper implementation of this compound in bioanalytical methods. This, in turn, facilitates a more accurate understanding of the absorption, distribution, metabolism, and excretion of diatrizoic acid, contributing to the overall advancement of drug development and diagnostic sciences.

A Technical Guide to High-Purity Diatrizoic Acid-d6 for Researchers and Drug Development Professionals

Introduction: Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established radiocontrast agent used in medical imaging. The deuterated analog, Diatrizoic acid-d6, serves as a valuable tool in research and development, particularly in pharmacokinetic studies and as an internal standard for bioanalytical methods. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, and details on its synthesis and applications.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the information available from prominent vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |

| MedChemExpress | This compound | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | >98% (as per some listings) | Not specified | Solid |

| Pharmaffiliates | Amidotrizoic Acid-d6 | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Off-White to Pale Beige Solid[1] |

| Santa Cruz Biotechnology | Amidotrizoic Acid-d6 | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Solid[2] |

| Toronto Research Chemicals | This compound | Not explicitly found | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Not specified |

Note: Quantitative data such as purity and isotopic enrichment are often lot-dependent and may require direct inquiry with the supplier. A sample Certificate of Analysis for the non-deuterated Diatrizoic acid indicates that key quality control parameters include appearance, solubility, ¹H-NMR, mass spectrometry, and chromatographic purity[3].

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of the acetyl groups of Diatrizoic acid. A generalized synthetic pathway is outlined below.

Caption: Generalized synthesis pathway for this compound.

The process typically starts with 3,5-diamino-2,4,6-triiodobenzoic acid, which undergoes N-acetylation using a deuterated acetylating agent, such as acetic anhydride-d6, to introduce the deuterium (B1214612) labels onto the two acetyl groups. Purification of the final product is crucial to achieve the high purity required for research applications.

Experimental Protocols and Applications

High-purity this compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated Diatrizoic acid, but its increased mass allows for clear differentiation in mass spectrometric analysis. This is essential for accurately quantifying the concentration of Diatrizoic acid in biological matrices like plasma and urine during pharmacokinetic and metabolism studies.

General Protocol for this compound as an Internal Standard in LC-MS/MS Bioanalysis

The following is a generalized workflow for the use of this compound as an internal standard for the quantification of Diatrizoic acid in a biological sample.

Caption: Experimental workflow for bioanalysis using an internal standard.

Methodology:

-

Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Diatrizoic acid into the blank biological matrix.

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound solution as the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographically separate Diatrizoic acid and this compound from endogenous matrix components.

-

Detect the parent and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of Diatrizoic acid to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Diatrizoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Relationship of Supplier Selection

The choice of a supplier for high-purity this compound depends on several factors critical to the researcher's needs.

Caption: Logical flow for selecting a commercial supplier.

High-purity this compound is an essential tool for researchers and drug development professionals engaged in bioanalytical and pharmacokinetic studies. While several commercial suppliers offer this compound, it is imperative to obtain detailed product specifications, including purity and isotopic enrichment, to ensure the reliability and accuracy of experimental results. The methodologies outlined in this guide provide a framework for the effective use of this compound as an internal standard in sensitive analytical techniques.

References

The Role of Diatrizoic Acid-d6 in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Diatrizoic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. While Diatrizoic acid itself is a radiographic contrast agent that is minimally metabolized, its deuterated analog, this compound, serves as a valuable tool for the accurate quantification of other therapeutic agents in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts: The "Gold Standard" Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte of interest throughout the analytical workflow, from extraction to detection.

This compound, as a SIL-IS, is considered the "gold standard" for several key reasons:

-

Similar Physicochemical Properties: The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible change in the chemical properties of the molecule. Therefore, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to its non-deuterated counterpart.

-

Co-elution with the Analyte: In chromatographic separation, this compound co-elutes with the non-labeled diatrizoic acid, ensuring that both compounds experience the same matrix effects and instrument variability at the time of detection.

-

Mass Differentiation: The mass difference between this compound and the native analyte allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte relative to the known concentration of the internal standard.

While this compound is commercially available as a certified reference material, its application as an internal standard for the quantification of other drugs in published literature is not widespread. Therefore, the experimental protocols and data presented in this guide are illustrative of best practices in bioanalytical method development and validation when employing a SIL-IS like this compound.

Data Presentation: Key Parameters in Bioanalytical Method Validation

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. The following tables summarize the typical validation parameters and their acceptance criteria as per regulatory guidelines (e.g., FDA, ICH) that would be assessed when using this compound as an internal standard.

Table 1: Typical LC-MS/MS Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | To determine the closeness of the measured concentration to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | To assess the degree of scatter between a series of measurements of the same sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent, with a CV of ≤15%. |

| Recovery | To measure the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, although it does not need to be 100%. |

| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |

Table 2: Illustrative Quantitative Data for a Validated LC-MS/MS Assay

| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ (1.0) | 0.95 | 95.0 | 8.5 |

| Low QC (3.0) | 2.90 | 96.7 | 6.2 |

| Mid QC (50) | 51.5 | 103.0 | 4.1 |

| High QC (150) | 147.0 | 98.0 | 3.5 |

Experimental Protocols: A Step-by-Step Approach

The following sections outline a typical workflow for the development and validation of a bioanalytical method using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecule drugs from biological matrices like plasma or serum.

Protocol:

-

To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of an analyte using this compound as an internal standard.

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transitions | Analyte-specific precursor > product ion |

| This compound-specific precursor > product ion |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of using this compound in drug metabolism studies.

Bioanalytical workflow with a stable isotope-labeled internal standard.

Logical relationship illustrating the principle of SIL-IS in bioanalysis.

Methodological & Application

Quantitative Analysis of Diatrizoic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Abstract

This application note presents a detailed protocol for the quantitative analysis of Diatrizoic acid in human plasma using Diatrizoic acid-d6 as a stable isotope-labeled internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The described protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Diatrizoic acid.

Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent commonly used in medical imaging procedures such as computed tomography (CT) scans to enhance the visibility of internal body structures. Accurate quantification of Diatrizoic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive and robust method for the determination of Diatrizoic acid in human plasma.

Experimental

Materials and Reagents

-

Diatrizoic acid analytical standard

-

This compound (internal standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Diatrizoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diatrizoic acid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of Diatrizoic acid and this compound by diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

3.2.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

3.2.3. MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diatrizoic acid | 612.8 | 485.8 | 25 |

| This compound | 618.8 | 491.8 | 25 |

Note: The molecular weight of Diatrizoic acid is 613.91 g/mol . The precursor ion in negative mode is [M-H]-, which is approximately 612.8. The molecular weight of this compound is approximately 619.95 g/mol , resulting in a precursor ion of approximately 618.8. The fragmentation of the deuterated standard is expected to be similar to the non-deuterated compound, with a mass shift of 6 amu in the corresponding fragment.

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Diatrizoic acid.

Logical Relationship Diagram

Caption: Principle of quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of Diatrizoic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. This method is well-suited for regulated bioanalytical studies in the field of drug development and clinical research.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diatrizoic Acid in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Abstract: This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diatrizoic acid in human plasma. The method utilizes Diatrizoic acid-d6 as a stable isotope-labeled (SIL) internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method is suitable for high-throughput analysis in clinical and research settings.

Experimental Protocols

Materials and Reagents

-

Analytes: Diatrizoic acid, this compound (Internal Standard).[1]

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Thermo Fisher Scientific or equivalent).

-

Chemicals: Formic acid (99%+, Sigma-Aldrich or equivalent).

-

Biological Matrix: Blank human plasma (sourced from an accredited biological vendor).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diatrizoic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Diatrizoic acid stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

A simple protein precipitation method is used for plasma sample extraction.

-

Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

Caption: Plasma sample protein precipitation workflow.

Liquid Chromatography Method

Chromatographic separation is performed using a reversed-phase C18 column.[4] For MS compatibility, the mobile phase contains a volatile acid like formic acid.[5]

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 40 °C[4] |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Method

The analysis is performed in negative ESI mode using Multiple Reaction Monitoring (MRM). Diatrizoic acid ionizes well in negative mode to form the [M-H]⁻ ion.[4]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C[4] |

| Desolvation Temp. | 400 °C[4] |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | |

| Compound | Q1 (m/z) |

| Diatrizoic acid | 612.9 |

| This compound (IS) | 618.9 |

Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.

Caption: General workflow for LC-MS/MS analysis.

Data Presentation and Results

The following tables summarize the expected performance characteristics of the method.

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration range.

| Parameter | Result |

| Calibration Curve Range | 1 - 1,000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quant. (LLOQ) | 1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at three concentration levels.

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low QC | 3 | ≤ 6.5% | ± 5.0% | ≤ 7.2% | ± 6.1% |

| Medium QC | 50 | ≤ 4.1% | ± 3.2% | ≤ 5.5% | ± 4.5% |

| High QC | 800 | ≤ 3.5% | ± 2.8% | ≤ 4.8% | ± 3.9% |

Matrix Effect Evaluation

The use of a stable isotope-labeled internal standard effectively compensates for potential matrix effects.[6]

| QC Level | Conc. (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |

| Low QC | 3 | 0.92 | 0.91 | 1.01 |

| High QC | 800 | 0.94 | 0.93 | 1.01 |

Conclusion

This application note presents a validated LC-MS/MS method for the determination of Diatrizoic acid in human plasma. The use of a deuterated internal standard (this compound) and a simple protein precipitation protocol provides a robust, accurate, and high-throughput solution suitable for pharmacokinetic analysis in drug development and clinical research. The method achieves low nanogram-per-milliliter sensitivity with excellent precision and accuracy, meeting the typical requirements for bioanalytical method validation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Separation of Diatrizoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Diatrizoic Acid in Biological Matrices using Diatrizoic Acid-d6 as an Internal Standard by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diatrizoic acid is a commonly used X-ray contrast medium for various diagnostic imaging procedures.[1][2] Accurate quantification of Diatrizoic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological evaluations.[3][4] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Diatrizoic acid-d6, is the gold standard in quantitative bioanalysis.[5] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar effects during sample extraction and ionization.[5][6] This allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the analytical method.[6][7] This application note provides a detailed protocol for the quantitative analysis of Diatrizoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard with HPLC-MS/MS.

Experimental Protocols

1. Materials and Reagents

-

Diatrizoic Acid (Analyte)

-

This compound (Internal Standard)[8]

-

HPLC-grade Acetonitrile (B52724)

-

HPLC-grade Methanol (B129727)

-

Formic Acid (MS-grade)

-

Ultrapure Water

-

Control biological matrix (e.g., human plasma)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical Column: A reverse-phase C18 column is suitable for the separation.[9]

3. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Diatrizoic acid and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Diatrizoic acid primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological matrix (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution to each tube (except for the blank matrix).

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

5. HPLC-MS/MS Conditions

The following are representative conditions and may require optimization:

| Parameter | Recommended Condition |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Diatrizoic Acid: m/z 612.8 -> 485.8This compound: m/z 618.8 -> 491.8 (Example transitions) |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for maximum signal intensity |

| Capillary Voltage | Optimize for maximum signal intensity |

Data Presentation

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 20 | 30,200 | 49,800 | 0.606 |

| 50 | 75,500 | 50,200 | 1.504 |

| 100 | 151,000 | 49,900 | 3.026 |

| 250 | 378,000 | 50,300 | 7.515 |

| 500 | 752,000 | 49,700 | 15.131 |

| Linearity (r²) | - | - | 0.9992 |

Table 2: Example Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | -2.5 | 7.5 | -3.1 |

| Low | 3 | 5.2 | 1.8 | 6.1 | 2.5 |

| Medium | 75 | 4.5 | -0.5 | 5.3 | -1.2 |

| High | 400 | 3.9 | 1.1 | 4.8 | 0.8 |

Mandatory Visualization

Caption: Workflow for the quantitative analysis of Diatrizoic acid using a deuterated internal standard.

This application note outlines a robust and reliable HPLC-MS/MS method for the quantification of Diatrizoic acid in biological matrices. The use of this compound as an internal standard is critical for mitigating variability and ensuring high-quality data suitable for regulated bioanalysis. The provided protocol and example data demonstrate the expected performance of such a method, which can be adapted and validated for specific research and development needs.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Diatrizoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of Diatrizoic Acid-d6 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Diatrizoic acid is an iodinated radiocontrast agent used in medical imaging. Diatrizoic acid-d6 is its deuterium-labeled analogue, often employed as an internal standard in analytical methods, such as mass spectrometry, for the quantification of diatrizoic acid in biological samples. Accurate preparation of standard solutions is critical for the reliability and reproducibility of such assays. This document provides a detailed protocol for the preparation of this compound standard solutions.

2. Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is essential for accurate weighing and solvent selection.

| Property | Value | Reference |

| Chemical Name | 3,5-Bis(acetyl-d6-amino)-2,4,6-triiodobenzoic Acid | [1] |

| Molecular Formula | C₁₁H₃D₆I₃N₂O₄ | [1] |

| Molecular Weight | 619.95 g/mol | [1] |

| Appearance | Off-White to Pale Beige Solid | [2] |

| Melting Point | >260°C (decomposes) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [3] |

| Storage | Store at -20°C in an amber vial. Protect from light. | [3][4] |

3. Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution of this compound and subsequent serial dilutions to create a set of standard solutions.

3.1. Materials and Equipment

-

This compound solid

-

Methanol (HPLC or LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials for storage

-

Vortex mixer

-

Ultrasonic bath

3.2. Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.[5]

3.3. Preparation of 1 mg/mL Stock Solution

-

Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid into a 1 mL amber volumetric flask.

-

Solvent Addition: Add approximately 0.8 mL of methanol to the volumetric flask.

-

Sonication/Vortexing: Gently vortex the flask and then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the stock solution with the compound name, concentration, preparation date, and initials of the preparer. Store the stock solution in an amber vial at -20°C.[3]

3.4. Preparation of Working Standard Solutions (Serial Dilutions)

Prepare a series of working standard solutions by serially diluting the stock solution. The following table provides an example of a dilution series.

| Standard ID | Concentration (µg/mL) | Volume of Stock/Previous Standard (µL) | Final Volume (µL) | Diluent (Methanol) Volume (µL) |

| Stock | 1000 | - | 1000 | - |

| WS-1 | 100 | 100 µL of Stock | 1000 | 900 |

| WS-2 | 10 | 100 µL of WS-1 | 1000 | 900 |

| WS-3 | 1 | 100 µL of WS-2 | 1000 | 900 |

| WS-4 | 0.1 | 100 µL of WS-3 | 1000 | 900 |

| WS-5 | 0.01 | 100 µL of WS-4 | 1000 | 900 |

4. Stability of Solutions

-

The stock solution, when stored at -20°C in a tightly sealed amber vial, is expected to be stable for up to 6 months.[6]

-

Working standard solutions should be prepared fresh from the stock solution as needed to ensure accuracy.

-

All solutions should be protected from light to prevent photodegradation.[4]

5. Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Caption: Workflow for preparing this compound standard solutions.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1189668-69-6 CAS MSDS (Amidotrizoic Acid-d6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 001909-5g | Diatrizoic acid (Amidotrizoic Acid) [117-96-4] Clinisciences [clinisciences.com]

Application Notes and Protocols for the Pharmacokinetic Analysis of Diatrizoic Acid Using Diatrizoic Acid-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is an iodinated contrast agent widely used in medical imaging. Understanding its pharmacokinetic (PK) profile is crucial for optimizing imaging protocols and ensuring patient safety. Accurate quantification of diatrizoic acid in biological matrices, such as plasma, is essential for these PK studies. The use of a stable isotope-labeled internal standard, such as Diatrizoic acid-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical accuracy and precision. This document provides detailed application notes and protocols for the analysis of diatrizoic acid in pharmacokinetic study samples, adhering to the principles of regulatory guidelines such as the FDA and EMA (ICH M10).

Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, a suitable internal standard (IS) is critical for correcting for variability during sample preparation, chromatography, and mass spectrometric detection. A stable isotope-labeled internal standard, like this compound, is considered the most appropriate choice because it shares near-identical physicochemical properties with the analyte, Diatrizoic acid. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic Profile of Diatrizoic Acid

Diatrizoic acid is primarily eliminated from the body unchanged through renal excretion. Its metabolism is minimal, which simplifies its pharmacokinetic modeling. The primary focus of a pharmacokinetic study of Diatrizoic acid is to characterize its absorption, distribution, and excretion.

Below is a simplified representation of the pharmacokinetic pathway of Diatrizoic Acid.

Experimental Protocols

This section details the protocol for a validated LC-MS/MS method for the quantification of diatrizoic acid in human plasma.

Materials and Reagents

-

Diatrizoic acid reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting diatrizoic acid from plasma samples.

-

Thaw plasma samples and quality control (QC) samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

LC-MS/MS Method

A validated LC-MS/MS method is crucial for the selective and sensitive quantification of diatrizoic acid.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition: Diatrizoic acid | 614.8 -> 360.4[1] |

| MRM Transition: this compound | To be determined empirically (expected: 620.8 -> 366.4) |

| Collision Energy (CE) | To be optimized |

| Dwell Time | To be optimized |

Note: The MRM transition for this compound should be optimized during method development. The expected transition is based on a mass shift of +6 Da.

Bioanalytical Method Validation Summary

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines. The following tables summarize the typical validation parameters and acceptance criteria.

Table 2: Calibration Curve

| Analyte | Range | Regression Model | Correlation Coefficient (r²) |

| Diatrizoic acid | 10 - 5000 ng/mL | Linear, 1/x² weighting | ≥ 0.99 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 4000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | Consistent and reproducible | Within acceptable limits |

| High QC | 4000 | Consistent and reproducible | Within acceptable limits |

Table 5: Stability

| Stability Condition | Duration | Temperature | Acceptance Criteria |

| Bench-top | 8 hours | Room Temperature | ± 15% of nominal concentration |

| Freeze-thaw | 3 cycles | -80°C to Room Temperature | ± 15% of nominal concentration |

| Long-term | 30 days | -80°C | ± 15% of nominal concentration |

Data Analysis and Reporting

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) should be calculated from the concentration-time data obtained from the validated bioanalytical method. All results should be reported in a clear and concise manner, including any deviations from the protocol and a summary of the validation data.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Diatrizoic acid in plasma samples for pharmacokinetic studies. The detailed protocol and validation summary presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the generation of high-quality bioanalytical data that meets regulatory expectations.

References

Application Notes: Utilizing Diatrizoic Acid-d6 for Cellular Uptake Assays

Introduction

Diatrizoic acid is a widely used iodinated radiocontrast agent for diagnostic imaging procedures such as X-rays and computed tomography (CT) scans.[1][2] Understanding the cellular transport and permeability of this compound is crucial for optimizing its efficacy and safety profile. Diatrizoic acid-d6, a stable isotope-labeled version of diatrizoic acid, serves as an invaluable tool for researchers in drug development and cellular biology. Its use in conjunction with mass spectrometry allows for the precise quantification of its uptake into cells, distinguishing it from its endogenous, non-labeled counterparts. These application notes provide a comprehensive overview and a detailed protocol for employing this compound in cell uptake assays.

Principle of the Assay

This assay is designed to quantify the rate and extent of this compound uptake into cultured cells. By incubating cells with a known concentration of this compound over a time course, the intracellular concentration of the compound can be measured. The use of a stable isotope-labeled compound allows for accurate detection and quantification by liquid chromatography-mass spectrometry (LC-MS), a technique that offers high sensitivity and specificity.[3] This method enables the investigation of transport mechanisms, such as passive diffusion or carrier-mediated transport, and can be adapted to screen for potential inhibitors of uptake.

Applications

-

Pharmacokinetic Studies: Elucidating the mechanisms of cellular absorption, distribution, metabolism, and excretion (ADME) of Diatrizoic acid.[3]

-

Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or enhance the cellular uptake of Diatrizoic acid.

-

Transporter Identification: Investigating the role of specific membrane transporters in the cellular uptake of Diatrizoic acid.

-

Toxicity Studies: Correlating intracellular concentrations of Diatrizoic acid with cellular toxicity endpoints.

Experimental Protocol: this compound Cell Uptake Assay

Materials

-

This compound

-

Cell line of interest (e.g., human renal proximal tubule epithelial cells, intestinal epithelial cells)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Internal standard for LC-MS analysis (e.g., a structurally similar deuterated compound)

Procedure

-

Cell Culture:

-

Culture the selected cell line to form a confluent monolayer in 24-well plates.

-

Ensure consistent cell seeding density across all wells to maintain uniformity.

-

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for the assay.

-

-

Uptake Experiment:

-

Aspirate the culture medium from the cell monolayers and wash twice with warm PBS.

-

Add the this compound dosing solution to each well to initiate the uptake.

-

Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

To stop the uptake at each time point, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Sample Preparation:

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

Add the internal standard to each lysate sample.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein debris.

-

Collect the supernatant for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the cell lysates.

-

-

Data Analysis:

-

Normalize the intracellular concentration of this compound to the total protein concentration for each sample.

-

Plot the normalized intracellular concentration against time to determine the uptake rate.

-

Data Presentation

Table 1: Time-Dependent Uptake of this compound in Human Renal Proximal Tubule Epithelial Cells

| Time (minutes) | Intracellular this compound (pmol/mg protein) |

| 0 | 0 |

| 5 | 15.2 ± 1.8 |

| 15 | 42.5 ± 3.5 |

| 30 | 78.9 ± 5.1 |

| 60 | 110.3 ± 7.2 |

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualizations

Caption: Experimental workflow for the this compound cell uptake assay.

Caption: Plausible cellular uptake mechanisms for this compound.

References

Application Notes and Protocols: Diatrizoic Acid-d6 in Mass Spectrometry-Based Proteomics

A comprehensive search of scientific literature and resources has revealed no specific established applications or protocols for the use of Diatrizoic acid-d6 in the field of mass spectrometry-based proteomics. While Diatrizoic acid is a well-known contrast agent, its deuterated form (this compound) does not appear to be a commonly utilized internal standard or reagent in protein analysis workflows.

The established best practices for quantitative proteomics rely on other types of internal standards to ensure accuracy and reproducibility. This document will, therefore, provide a detailed overview of the standard methodologies in quantitative mass spectrometry-based proteomics, focusing on the principles and protocols that are widely accepted and practiced by researchers and scientists in the field.

The Role of Internal Standards in Quantitative Proteomics

In quantitative proteomics, the goal is to accurately determine the relative or absolute amount of proteins in a sample. Internal standards are crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric analysis.[1][2] The ideal internal standard behaves chemically and physically similarly to the analyte of interest.[2]

The most common types of internal standards in proteomics are stable isotope-labeled (SIL) peptides and proteins.[3][4] These standards are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[4] This allows the mass spectrometer to distinguish between the standard and the analyte, and the ratio of their signal intensities is used to calculate the quantity of the endogenous protein.

Standard "Bottom-Up" Proteomics Workflow

The most prevalent approach in proteomics is the "bottom-up" strategy.[5] This method involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by mass spectrometry.[6][7] A general workflow is depicted below.

Caption: A typical workflow for bottom-up proteomics analysis.

Experimental Protocol: In-Solution Protein Digestion for LC-MS/MS

This protocol outlines a standard procedure for the preparation of protein samples for bottom-up proteomic analysis.

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Tris-HCl

-

Trypsin (mass spectrometry grade)

-

Formic Acid

-

Acetonitrile (ACN)

-

C18 spin tips for desalting[6]

Procedure:

-

Protein Solubilization:

-

Resuspend the protein pellet in a lysis buffer containing a chaotropic agent like 8 M urea to denature the proteins.

-

-

Reduction:

-

Add DTT to a final concentration of 5-10 mM to reduce the disulfide bonds in the proteins.

-

Incubate the sample at 37-56°C for 1 hour.

-

-

Alkylation:

-

Add iodoacetamide to a final concentration of 15-20 mM to alkylate the reduced cysteine residues, preventing them from reforming disulfide bonds.[7]

-

Incubate in the dark at room temperature for 30-45 minutes.

-

-

Digestion:

-

Dilute the sample with a buffer (e.g., 50 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity.

-

Add mass spectrometry grade trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).[6]

-

Incubate overnight at 37°C.

-

-

Quenching and Acidification:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will bring the pH to ~2-3.

-

-

Desalting:

-

Sample Concentration and Reconstitution:

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the peptide sample in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

Data Presentation in Quantitative Proteomics

While no data exists for this compound, a typical quantitative proteomics experiment would present data comparing protein abundance across different conditions. The following table is an illustrative example of how such data would be structured, using a generic stable isotope-labeled peptide as an internal standard.

| Protein ID | Gene Name | Description | Fold Change (Treatment vs. Control) | p-value |

| P02768 | ALB | Serum albumin | 1.1 | 0.34 |

| P68871 | HBB | Hemoglobin subunit beta | 0.9 | 0.41 |

| Q9Y6K9 | ANXA1 | Annexin A1 | 2.5 | 0.01 |

| P01023 | C1R | Complement C1r subcomponent | -3.2 | <0.005 |

This table is for illustrative purposes only and does not represent actual experimental data.

Visualization of a Quantitative Proteomics Workflow with Internal Standards

The following diagram illustrates the logical flow of a quantitative proteomics experiment utilizing stable isotope-labeled internal standards.

Caption: Workflow for quantitative proteomics using a stable isotope-labeled (SIL) standard.

References

- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Nonhuman Sera as a Highly Cost-Effective Internal Standard for Quantitation of Multiple Human Proteins Using Species-Specific Tryptic Peptides: Applicability in Clinical LC-MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. youtube.com [youtube.com]

Application Note: Validated Bioanalytical Method for the Quantification of Diatrizoic Acid in Human Plasma using LC-MS/MS with Diatrizoic Acid-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction